4-(5-Amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol
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Overview
Description
4-(5-Amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol is a compound that features a thiadiazole ring attached to a benzene ring with two hydroxyl groups. The thiadiazole ring is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol typically involves the reaction of sulfinylbis((2,4-dihydroxyphenyl)methanethione) with appropriate hydrazides or thiosemicarbazides in methanol . This one-pot reaction is efficient and yields the desired product with good purity. The reaction conditions often include moderate temperatures and the use of methanol as a solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing safety measures for handling chemicals and solvents.
Chemical Reactions Analysis
Types of Reactions
4-(5-Amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The nitro group on the thiadiazole ring can be reduced to an amino group.
Substitution: The amino group on the thiadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and appropriate solvents.
Major Products Formed
The major products formed from these reactions include quinones from oxidation, amines from reduction, and substituted thiadiazole derivatives from nucleophilic substitution .
Scientific Research Applications
4-(5-Amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(5-Amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol involves its interaction with various molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing their normal function . The compound’s ability to cross cellular membranes due to its mesoionic nature allows it to interact with intracellular targets effectively .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazole derivatives such as:
- 1,2,3-Thiadiazole
- 1,2,4-Thiadiazole
- 1,2,5-Thiadiazole
Uniqueness
What sets 4-(5-Amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol apart is its specific substitution pattern, which imparts unique biological activities and chemical reactivity. The presence of both hydroxyl and amino groups allows for diverse chemical modifications and interactions with biological targets .
Properties
IUPAC Name |
4-(5-amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2S/c9-8-11-10-7(14-8)4-1-2-5(12)6(13)3-4/h1-3,12-13H,(H2,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRSEAOZQCCMNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NN=C(S2)N)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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